

# Publish Comparison Guide: FMF-04-159-2 Kinome Scan & Selectivity Data

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

Cat. No.: B607487

[Get Quote](#)

Content Type: Technical Comparison & Application Guide Subject: **FMF-04-159-2** (Covalent CDK14/TAIRE Inhibitor) Primary Reference: Ferguson, F. M., et al. Cell Chemical Biology (2019)

## Executive Summary: The First Covalent Probe for TAIRE Kinases

**FMF-04-159-2** is a first-in-class, covalent chemical probe designed to selectively inhibit CDK14 (Cyclin-Dependent Kinase 14) and the related TAIRE family kinases (CDK16, CDK17, CDK18). [\[1\]](#)[\[2\]](#)

Unlike conventional multi-targeted CDK inhibitors (e.g., AT7519, Dinaciclib) that indiscriminately block cell-cycle CDKs (CDK1/2/4/6), **FMF-04-159-2** exploits a unique non-catalytic cysteine residue (Cys218 in CDK14) to achieve sustained, irreversible inhibition. This guide analyzes its kinome selectivity, compares it with reversible alternatives, and details the experimental protocols required to validate TAIRE-specific biology.

## Key Technical Specifications

| Feature            | Specification                                          |
|--------------------|--------------------------------------------------------|
| Primary Target     | CDK14 (IC50: 39.6 nM - NanoBRET)                       |
| Secondary Targets  | Pan-TAIRE (CDK16, CDK17, CDK18)                        |
| Mechanism          | Covalent Irreversible (Targeting Cys218)               |
| Key Off-Target     | CDK2 (Reversible, IC50: 256 nM)                        |
| Selectivity Filter | Washout-resistant (CDK14) vs. Washout-sensitive (CDK2) |

## Kinome Selectivity & Performance Comparison

The utility of **FMF-04-159-2** lies in its ability to distinguish TAIRE kinase function from the "noise" of general CDK inhibition. The data below compares **FMF-04-159-2** against its reversible control (FMF-04-159-R) and its promiscuous parent compound (AT7519).

### Table 1: Comparative Selectivity Profile (Cellular & Biochemical)

| Metric                      | FMF-04-159-2 (The Probe)      | FMF-04-159-R (Reversible Control) | AT7519 (Parent Scaffold) |
|-----------------------------|-------------------------------|-----------------------------------|--------------------------|
| Mechanism                   | Covalent (Irreversible)       | Reversible (Competitive)          | Reversible (Competitive) |
| CDK14 Potency (NanoBRET)    | 39.6 nM                       | ~150 nM                           | < 10 nM                  |
| CDK16 Potency (Biochemical) | 10 nM                         | N/D                               | < 10 nM                  |
| CDK2 Potency (Off-Target)   | 256 nM                        | 493 nM                            | < 10 nM (High Potency)   |
| Selectivity Profile         | TAIRE-Biased (CDK14/16/17/18) | Broad CMGC Family                 | Pan-CDK / Multi-Kinase   |
| Washout Behavior            | Sustained Inhibition (CDK14)  | Rapid Recovery                    | Rapid Recovery           |
| Cytotoxicity (HCT116)       | Low (IC50 > 1 $\mu$ M)        | Low                               | High (IC50 ~130 nM)      |

“

*Analyst Insight: The critical differentiator is not just the affinity, but the residence time. While **FMF-04-159-2** binds CDK2 reversibly (an off-target liability), it binds CDK14 covalently.<sup>[1][2][3]</sup> This allows researchers to use a washout strategy (see Protocol B) to eliminate CDK2 inhibition while maintaining CDK14 blockade, effectively "purifying" the phenotypic signal.*

## Table 2: KiNativ™ Profiling Data (1 $\mu$ M, HCT116 Lysate)

Data derived from chemoproteomic profiling of the active kinome.

| Kinase Target | % Inhibition (FMF-04-159-2) | Classification            |
|---------------|-----------------------------|---------------------------|
| CDK14         | > 90%                       | Primary Target (Covalent) |
| CDK16         | > 90%                       | TAIRE Family (Covalent)   |
| CDK17         | > 90%                       | TAIRE Family (Covalent)   |
| CDK18         | > 90%                       | TAIRE Family (Covalent)   |
| CDK2          | ~60-70%                     | Reversible Off-Target     |
| CDK10         | ~50%                        | Minor Off-Target          |
| GSK3 $\beta$  | < 50%                       | Spared (Unlike AT7519)    |

## Mechanism of Action & Signaling Logic

To understand the experimental application of this probe, one must visualize the TAIRE signaling node and the covalent engagement logic.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Selectivity. **FMF-04-159-2** achieves specificity by reacting with Cys218, a residue present in TAIRE kinases (CDK14-18) but absent in CDK2. This covalent bond drives the "pan-TAIRE" profile.

## Experimental Protocols (Self-Validating Systems)

To ensure scientific rigor, you must control for the reversible CDK2 activity. The following protocols are designed to isolate CDK14-specific effects.

### Protocol A: The "Washout" Validation Assay

Objective: Distinguish between covalent (CDK14) and reversible (CDK2) phenotypes.

Rationale: Since **FMF-04-159-2** inhibits CDK2 reversibly but CDK14 irreversibly, washing the cells removes the inhibitor from the CDK2 pocket but leaves it bound to CDK14.

- Seeding: Plate HCT116 (or relevant) cells in 6-well plates.
- Treatment: Treat cells with 1  $\mu$ M **FMF-04-159-2** for 2 hours.
  - Control Arm: Treat with DMSO.[4]
  - Comparator Arm: Treat with 1  $\mu$ M FMF-04-159-R (Reversible Analog).
- Washout Step (Critical):
  - Aspirate media.
  - Wash 3x with warm PBS (37°C).
  - Add fresh, inhibitor-free media.
- Incubation: Incubate for an additional 4–8 hours.
- Readout:
  - Western Blot: Probe for p-LRP6 (Ser1490) – a direct CDK14 substrate.
  - Result Interpretation:
    - Sustained p-LRP6 loss: Indicates CDK14 inhibition (Covalent).[1][2][5][3]
    - Recovery of signal: Indicates CDK2 or reversible off-target effect.[1]

## Protocol B: NanoBRET™ Target Engagement

Objective: Quantify intracellular affinity (IC50) for CDK14 vs. CDK2.

- Transfection: Transfect HEK293T cells with N-terminal NanoLuc®-CDK14 or NanoLuc®-CDK2 fusion vectors.

- Tracer Addition: Add cell-permeable fluorescent tracer (e.g., Tracer K-5 or K-10) at determined  $K_d$  concentration.
- Compound Dosing: Treat with **FMF-04-159-2** (10-point dose response, 0 nM to 10  $\mu$ M).
- Equilibration: Incubate for 2 hours at 37°C.
- Measurement: Measure BRET signal (Donor emission 460nm / Acceptor emission 618nm).
- Calculation:
  - Convert BRET ratios to % occupancy.
  - Fit to sigmoidal dose-response curve to determine IC50.
  - Expected Result: CDK14 IC50  $\approx$  40 nM; CDK2 IC50  $\approx$  250 nM.

## Workflow Visualization: The Washout Strategy

This diagram illustrates the logical flow for validating CDK14-dependent phenotypes using the FMF probe set.



[Click to download full resolution via product page](#)

Figure 2: The Washout Strategy. This workflow is the gold standard for using **FMF-04-159-2**. By washing out the compound, researchers can decouple the reversible toxicity of CDK2 inhibition from the specific, covalent inhibition of CDK14.

## References

- Ferguson, F. M., et al. (2019). "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity." [3] Cell Chemical Biology, 26(6), 804-817.

- Jiang, J., et al. (2009). "A novel family of Cys-rich proteins that inhibit Wnt signaling." *Journal of Biological Chemistry*, 284(40), 27399-27408.
- Tocris Bioscience. "Product Information: **FMF-04-159-2**." Tocris Scientific Data Sheets.
- MedChemExpress. "**FMF-04-159-2** Datasheet and Kinase Profile." MCE Product Database.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. medchemexpress.com \[medchemexpress.com\]](#)
- [4. biorxiv.org \[biorxiv.org\]](#)
- [5. Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Publish Comparison Guide: FMF-04-159-2 Kinome Scan & Selectivity Data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607487#fmf-04-159-2-kinome-scan-and-selectivity-data\]](https://www.benchchem.com/product/b607487#fmf-04-159-2-kinome-scan-and-selectivity-data)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)